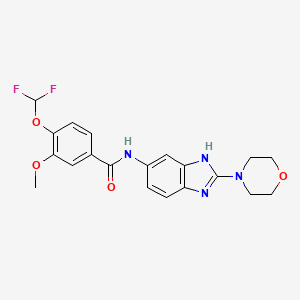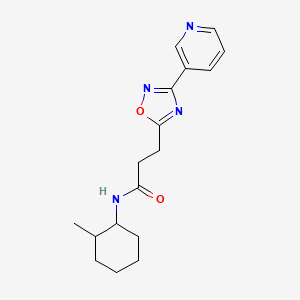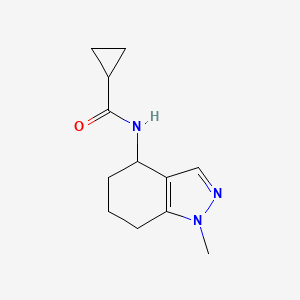
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ1 belongs to the class of quinoline-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to possess antiviral activity against various viruses, including influenza A and B viruses. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is also stable and can be stored for extended periods without degradation. However, the limitations of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One area of interest is the development of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential side effects and toxicity of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
Méthodes De Synthèse
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde, followed by the condensation of the resulting intermediate with 2-cyanobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been optimized to yield high purity and high yields of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of interest is N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide's anticancer activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential as a chemotherapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-5-3-6-15(11-14)23-21(25)17-12-19(20-9-4-10-26-20)24-18-8-2-1-7-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWAYUBKNACBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)

![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)


![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
